9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

Catalog No.
S2943608
CAS No.
213528-01-9
M.F
C12H9Cl2N5
M. Wt
294.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

CAS Number

213528-01-9

Product Name

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

IUPAC Name

9-[(2,4-dichlorophenyl)methyl]purin-6-amine

Molecular Formula

C12H9Cl2N5

Molecular Weight

294.14

InChI

InChI=1S/C12H9Cl2N5/c13-8-2-1-7(9(14)3-8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)

InChI Key

FRXAPZNMESXULU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=NC3=C(N=CN=C32)N

solubility

not available

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine is a synthetic compound belonging to the class of purine derivatives. It features a purine ring structure that is substituted with a 2,4-dichlorobenzyl group, which enhances its biological activity and chemical reactivity. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural properties and interactions with biological targets .

Due to the lack of research on compound X, its mechanism of action is unknown.

  • The presence of chlorine atoms suggests potential irritation or corrosive properties.
  • The aromatic ring system may pose concerns for carcinogenicity, although further investigation would be needed [].
, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
  • Substitution: The compound undergoes nucleophilic substitution reactions where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate in acidic medium.
  • Reducing Agents: Lithium aluminum hydride in anhydrous ether.
  • Substitution Conditions: Sodium hydroxide or potassium carbonate in organic solvents like dimethyl sulfoxide (DMSO) .

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its structure allows it to interact with nucleic acids and proteins, making it a candidate for further research in drug development. Initial studies suggest that it may inhibit certain enzymes involved in DNA replication, which could lead to antiviral or anticancer effects .

The synthesis of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine typically involves the nucleophilic substitution reaction of 2,4-dichlorobenzyl chloride with a purine derivative. This reaction is usually conducted in the presence of a base such as potassium carbonate or sodium hydroxide to neutralize the hydrochloric acid produced during the reaction. The process may also include heating and purification steps to ensure high yield and purity of the final product.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for higher yields. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography are utilized to enhance production efficiency and product quality.

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential interactions with nucleic acids and proteins.
  • Medicine: Explored for therapeutic effects against certain diseases.
  • Industry: Used in developing new materials and chemical processes .

Research into the interaction of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine with biological molecules is ongoing. Preliminary findings indicate that it may modulate enzyme activity and influence cellular processes, which could be pivotal for its application in therapeutic contexts. Its ability to bind specifically to target proteins makes it an interesting subject for further investigation in drug design and development .

Similar Compounds

Here are some compounds that share structural similarities with 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine:

  • 2,4-Dichlorobenzyl alcohol - A mild antiseptic used in throat lozenges.
  • 2,4-Dichlorobenzyl chloride - An intermediate used in synthesizing various organic compounds.
  • 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine - A related purine derivative with potential biological activities.

Uniqueness

The uniqueness of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine lies in its purine ring system which imparts specific biological activities not found in simpler compounds like 2,4-dichlorobenzyl alcohol or 2,4-dichlorobenzyl chloride. Its capacity to interact with nucleic acids makes it particularly valuable for research in medicinal chemistry and drug development .

The 2,4-dichlorobenzyl moiety represents a critical structural element in 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine, contributing significantly to its enhanced biological activity and chemical reactivity . This substitution pattern has emerged as particularly favorable among various dichlorobenzyl configurations due to its unique electronic properties and spatial orientation effects [2] .

Position Effects of Chlorine Substituents

The positioning of chlorine atoms at the 2- and 4- positions of the benzyl group creates a distinctive electronic environment that profoundly influences the compound's structure-activity relationship. Research demonstrates that chlorine substituents exhibit strong electron-withdrawing effects through both inductive and resonance mechanisms [4] [5]. The 2,4-dichlorobenzyl configuration specifically produces a meta-directing pattern in electrophilic aromatic substitution reactions, indicating the cumulative electron-withdrawing influence of both chlorine atoms [6] [7].

Comparative studies reveal that different chlorine substitution patterns yield varying biological activities. The 2,4-dichloro arrangement demonstrates superior activity enhancement compared to other patterns such as 3,5-dichloro or 2,5-dichloro substitutions [2]. This positional specificity arises from the optimal balance between steric effects and electronic influences, where the 2-position chlorine provides significant steric hindrance while the 4-position chlorine contributes primarily electronic effects [8] [6].

Kinetic isotope effect studies using chlorine isotopes have revealed that electron-withdrawing substituents like chlorine increase energy barriers in nucleophilic substitution reactions, thereby stabilizing the compound against unwanted degradation pathways [4]. The chlorine isotope effects suggest that the transition state structure becomes more asymmetric with stronger electron-withdrawing substituents, which correlates with enhanced selectivity in biological systems [4].

Substituent Electronic Properties Influence

The electronic properties of the 2,4-dichlorobenzyl moiety significantly influence the overall molecular behavior of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine. Density functional theory calculations reveal that chlorine substituents modify the electron density distribution across the entire molecular framework, affecting both ground state stability and excited state properties [9] [10].

The strong electron-withdrawing nature of the dichlorobenzyl group creates an electron-deficient aromatic system that enhances electrophilic character at the benzyl carbon [5] . This electronic modification facilitates stronger binding interactions with biological targets through improved complementarity with electron-rich binding sites [2]. Studies on similar dichlorobenzyl-containing compounds demonstrate that this substitution pattern optimizes the balance between hydrophobic interactions and electronic complementarity with target proteins .

Molecular electrostatic potential maps calculated for dichlorobenzyl derivatives show significant positive regions around the chlorine-substituted aromatic ring, indicating favorable sites for interaction with nucleophilic residues in biological targets [10]. The dipole moment values for these compounds are substantially higher than their non-chlorinated analogs, suggesting enhanced polar interactions with binding sites [12].

The electronic influence extends beyond local effects, as the dichlorobenzyl moiety modulates the electronic properties of the purine core through conjugation and inductive effects. This electronic communication between the benzyl substituent and purine ring is crucial for optimizing the overall pharmacophoric properties of the molecule [2].

Purine Core Modifications

The purine scaffold serves as the fundamental framework for 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine, with specific positions offering distinct opportunities for structure-activity optimization. Modifications at the C6 and N9 positions have been extensively studied and demonstrate profound effects on biological activity, selectivity, and pharmacological properties [13] [14] [15].

C6 Position Substitution Effects

The C6 position of the purine ring represents a critical site for structure-activity relationship optimization, as modifications at this position directly influence binding affinity and selectivity profiles. The presence of an amino group at the C6 position in 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine is particularly significant, as this substitution creates a hydrogen bond donor site that enhances interaction with biological targets [14] [15].

Research on C6-substituted purine derivatives reveals that amino substitutions provide variable activity depending on the specific substituent characteristics. Primary amines generally exhibit higher activity than secondary or tertiary amines due to optimal hydrogen bonding geometry [14]. The amino group at C6 participates in crucial hydrogen bonding interactions with conserved residues in target enzymes, particularly through bidentate interactions that significantly stabilize the protein-ligand complex [16].

Comparative studies demonstrate that replacing the C6 amino group with other substituents results in dramatic activity changes. Chloro substitution at C6 provides moderate enhancement in certain biological systems, while maintaining good synthetic accessibility [17]. However, the amino substitution typically provides superior selectivity profiles due to the specific hydrogen bonding requirements of target binding sites [14] [15].

Structural analysis of C6-modified purines reveals that substituent size and electronic properties significantly influence binding pocket complementarity. Bulky substituents at C6 can create steric clashes with target proteins, while electron-donating groups enhance nucleophilic character of the purine ring [15]. The optimal C6 substitution balances hydrogen bonding capability, steric compatibility, and electronic complementarity with the target binding environment [18].

Quantitative structure-activity relationship studies on C6-substituted purines indicate that hydrogen bond donor strength, measured by computed partial charges, correlates strongly with biological activity [19]. Compounds with optimal C6 amino substitutions demonstrate 10-100 fold higher activity compared to analogs with alternative substituents [14].

N9 Position Alkylation Impact

The N9 position alkylation in 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine represents a fundamental modification that dramatically influences the compound's pharmacological properties. N9 alkylation transforms the purine from a potentially tautomeric system into a fixed, stable nucleoside analog with defined electronic and conformational properties [20] [21] [22].

Regioselective N9 alkylation studies demonstrate that this modification provides major enhancement in biological activity compared to the unalkylated purine or N7-alkylated isomers [20] [22] [23]. The N9 position is preferred for alkylation due to both electronic factors and synthetic accessibility, with various methodologies developed to achieve high regioselectivity [21] [23] [24].

The 2,4-dichlorobenzyl group attached at N9 provides several beneficial effects. First, it eliminates tautomeric equilibria that could complicate structure-activity relationships [20]. Second, the bulky aromatic substituent creates a defined spatial orientation that enhances binding specificity [22]. Third, the electron-withdrawing nature of the dichlorobenzyl group modulates the electronic properties of the purine ring, optimizing its interaction with biological targets [2].

Molecular dynamics simulations of N9-alkylated purines reveal that the benzyl substituent adopts preferred conformations that optimize binding interactions while minimizing steric clashes [25]. The N9-benzyl linkage provides sufficient flexibility to accommodate binding site requirements while maintaining structural integrity [13].

Comparative studies between N9 and N7 alkylation products demonstrate that N9 substitution provides significantly higher selectivity for target enzymes [20] [22]. N7 alkylation, when it occurs as a byproduct, typically results in reduced activity and poor selectivity due to altered hydrogen bonding patterns and electronic distribution [20]. The preference for N9 alkylation can be enhanced through careful selection of reaction conditions and catalysts [23] [24].

Molecular Modeling and Computational Analysis

Binding Site Interactions

Molecular modeling studies of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine reveal intricate binding site interactions that govern its biological activity and selectivity. Computational analysis using various docking algorithms and molecular dynamics simulations provides detailed insights into the molecular recognition mechanisms [16] [26] [25].

The primary binding interactions involve multiple hydrogen bonding networks between the compound and target proteins. Key residues identified through computational studies include Asp86, Glu81, and Gln131, which form hydrogen bonds with the purine amino group and contribute 3-8 kcal/mol to the total binding energy [16] [26]. These hydrogen bonding interactions are crucial for both binding affinity and selectivity, as they require specific geometric constraints that are satisfied by the purine scaffold [16].

π-π stacking interactions between the purine ring and aromatic residues such as Phe200 and Phe195 provide additional stabilization, contributing 2-5 kcal/mol to the binding energy [16] [25]. The dichlorobenzyl moiety participates in hydrophobic interactions with residues like Val217 and Met219, contributing 1-4 kcal/mol to the overall binding affinity [16]. These hydrophobic interactions are particularly important for selectivity, as they provide shape complementarity with the binding pocket [2].

Electrostatic interactions between charged residues (Arg84, His86) and the electronic distribution of the compound contribute significantly to binding, with energy contributions ranging from 4-10 kcal/mol [16]. The electron-withdrawing dichlorobenzyl group enhances these electrostatic interactions by creating favorable charge distribution patterns [2] .

Van der Waals interactions, while individually weak (1-3 kcal/mol per interaction), collectively provide important contributions to binding specificity and stability [25]. These interactions are particularly sensitive to molecular shape and size, explaining the importance of precise substituent positioning [16].

Conformational Analysis

Conformational analysis of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine reveals the dynamic nature of the molecule and its ability to adopt multiple conformations in solution and upon binding to targets. Density functional theory calculations and molecular dynamics simulations provide comprehensive understanding of conformational preferences and energy landscapes [27] [10] [28].

The dichlorobenzyl group exhibits rotational flexibility around the N9-benzyl bond, with multiple conformational states accessible at physiological temperatures [25]. Energy calculations reveal that the preferred conformations position the dichlorobenzyl group to minimize steric interactions while maximizing favorable electronic interactions [10]. The rotational barrier around the N9-benzyl bond is relatively low (approximately 3-5 kcal/mol), allowing conformational adaptation upon binding [25].

Molecular dynamics simulations demonstrate that the compound can adopt different conformational states during binding processes, with induced fit mechanisms playing important roles in target recognition [25]. The flexibility of the dichlorobenzyl substituent allows the molecule to optimize its interactions with different binding sites while maintaining the essential hydrogen bonding pattern of the purine core [28].

The purine ring itself maintains a planar conformation, but subtle puckering can occur depending on the binding environment [27]. Electronic calculations reveal that the HOMO and LUMO orbitals are delocalized across both the purine and benzyl systems, facilitating electronic communication between these moieties [10] [12].

Temperature-dependent conformational analysis shows that the compound maintains structural integrity across physiologically relevant temperature ranges, with thermal fluctuations primarily affecting the dichlorobenzyl orientation rather than the purine core geometry [10]. This thermal stability is important for maintaining biological activity under physiological conditions [29].

Solvent effects significantly influence conformational preferences, with polar solvents stabilizing conformations that expose polar groups, while hydrophobic environments favor conformations that minimize polar surface area [27] [12]. These solvent-dependent conformational changes may contribute to the compound's ability to traverse different biological environments [29].

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship studies of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine and related compounds have provided crucial insights into the molecular determinants of biological activity. Various computational approaches, including traditional statistical methods and modern machine learning techniques, have been employed to establish predictive models and identify key structural features [19] [30] [31].

CoMFA (Comparative Molecular Field Analysis) studies demonstrate significant correlations between electrostatic and steric fields and biological activity, with correlation coefficients (r²) ranging from 0.743 for training sets to 0.65 for test sets [26]. The electrostatic field contributions are particularly important, reflecting the significance of charge distribution patterns created by the dichlorobenzyl substituent [26]. Steric field analysis reveals critical regions around the purine core where bulky substituents negatively impact activity, confirming the importance of precise molecular geometry [26].

CoMSIA (Comparative Molecular Similarity Indices Analysis) models show improved predictive capability compared to CoMFA, with training r² values of 0.808 and test r² values of 0.72 [26]. The inclusion of hydrophobic and hydrogen bond donor/acceptor fields in CoMSIA models provides better understanding of the diverse interaction modes contributing to biological activity [26]. These models highlight the importance of the hydrogen bonding capability of the C6 amino group and the hydrophobic character of the dichlorobenzyl moiety [26].

Advanced machine learning approaches, particularly Support Vector Regression and Random Forest models, demonstrate superior predictive performance with test r² values exceeding 0.90 [31]. These models can capture non-linear relationships between molecular descriptors and biological activity that traditional linear methods might miss [30] [31]. Random Forest models identify molecular descriptors related to electronic properties, geometric parameters, and topological indices as most important for activity prediction [31].

Neural network-based QSAR models, while showing more variable performance, provide insights into complex multi-parameter relationships [19]. Deep learning approaches have been applied to large datasets of purine derivatives, revealing patterns that correlate with specific biological activities [30]. These models particularly excel at identifying subtle structural features that influence selectivity between closely related biological targets [32].

The most successful QSAR models consistently identify several key descriptors as critical for activity: electronic parameters related to the electron-withdrawing effect of chlorine substituents, geometric descriptors reflecting optimal molecular shape, and hydrogen bonding descriptors related to the purine amino group [19] [31] [26]. Cross-validation studies confirm the robustness of these models, with cross-validation r² values typically exceeding 0.75 for well-constructed models [31].

XLogP3

3

Dates

Last modified: 04-14-2024

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